molecular formula C11H10N2O3 B2813513 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone CAS No. 1431697-92-5

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone

Cat. No.: B2813513
CAS No.: 1431697-92-5
M. Wt: 218.212
InChI Key: ULQMVKUZXDADKZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone is a chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 g/mol This compound is characterized by its naphthyridine core, which is a bicyclic structure containing nitrogen atoms

Preparation Methods

The synthesis of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-1-naphthol.

    Reaction Conditions:

    Industrial Production: Industrial production methods may involve bulk synthesis techniques, ensuring high purity and yield.

Chemical Reactions Analysis

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(4-Hydroxy-6-methoxy-1,5-naphthyridin-3-yl)ethanone can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

3-acetyl-6-methoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6(14)7-5-12-8-3-4-9(16-2)13-10(8)11(7)15/h3-5H,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULQMVKUZXDADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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